N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound characterized by its fused pyrazole and furan rings attached to a sulfonamide moiety
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific details on how these factors influence the action of this compound are currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide typically involves a multi-step process:
Formation of the Pyrazole Ring: : The initial step often includes the cyclization of hydrazines with 1,3-diketones.
Furan Ring Attachment: : Subsequent reactions involve coupling the furan ring through cross-coupling reactions such as Suzuki or Heck reactions.
Sulfonamide Formation: : Finally, the sulfonamide group is introduced via sulfonyl chloride intermediates reacting with the amine function.
Industrial Production Methods
In industrial settings, the production may be scaled up by employing continuous flow techniques and optimizing reaction conditions to increase yield and purity. Catalysts and solvents are chosen to facilitate cleaner and more efficient reactions, often monitored by spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions including:
Oxidation and Reduction: : The furan and pyrazole rings can be targets for oxidation, potentially yielding hydroxylated derivatives.
Substitution Reactions: : The benzene sulfonamide moiety can participate in nucleophilic substitution reactions.
Coupling Reactions: : Given the presence of reactive rings, it can be involved in further cross-coupling reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride, and various bases or acids to catalyze substitution reactions. Reactions typically occur under controlled temperature and atmospheric conditions to ensure desired outcomes.
Major Products
The major products from these reactions often include hydroxylated, nitrated, or alkylated derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and as a precursor for synthesizing more complex molecules.
Biology
In biological research, its interactions with various enzymes and receptors are explored, particularly those involving the pyrazole ring known for its bioactivity.
Medicine
The compound’s structure suggests potential pharmacological properties, making it a candidate for drug development research, especially for its possible roles in anti-inflammatory and anticancer therapies.
Industry
Industrially, it could be used in the synthesis of dyes, pigments, and other materials requiring robust and reactive organic structures.
Comparison with Similar Compounds
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide stands out due to its unique combination of a furan ring with a pyrazole and a sulfonamide group, which imparts distinct chemical and biological properties.
Similar Compounds
N-(2-(4-(thiazol-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: : Similar structure with a thiazole ring instead of a furan ring.
N-(2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: : Substitution with a pyridine ring.
N-(2-(4-(benzofuran-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: : A benzofuran ring addition to the structure.
Each of these compounds, while similar, offers varied reactivity and biological activity, underscoring the uniqueness of this compound.
Hope this gives you a comprehensive understanding! Anything specific you're curious about?
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-5-6-16(10-14(13)2)24(21,22)19-7-8-20-12-15(11-18-20)17-4-3-9-23-17/h3-6,9-12,19H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZRFBKCSUIINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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